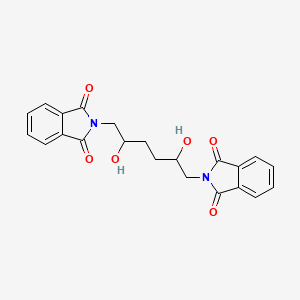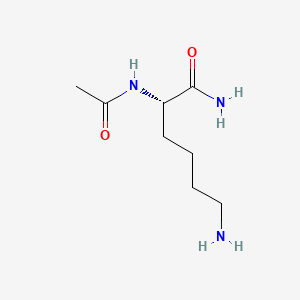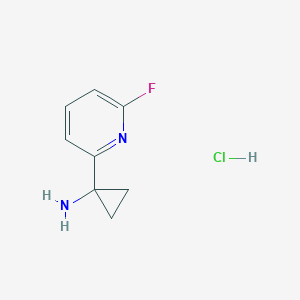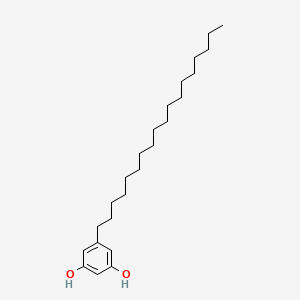![molecular formula C15H12N4O2 B13434217 2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde is a complex organic compound with a unique structure that includes a cyclopropyl group, multiple nitrogen atoms, and a carbaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde typically involves multi-step organic reactions. One common approach is to start with a cyclopropyl-containing precursor and introduce the tetrazatricyclic framework through a series of cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The nitrogen atoms in the tetrazatricyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbaldehyde group typically yields carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Carboxynevirapine: This compound has a similar tetrazatricyclic framework but differs in functional groups and overall structure.
2-Hydroxynevirapine glucuronide: Another related compound with a tetrazatricyclic core, but with different substituents and biological properties.
Uniqueness
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C15H12N4O2 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde |
InChI |
InChI=1S/C15H12N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,18,21) |
InChIキー |
IMROVCLQVRIPAB-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)


![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)

![3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic Acid Methyl Ester (Technical Grade)](/img/structure/B13434174.png)
![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)
![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)

![Ethyl N-(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)-amino-propanoate](/img/structure/B13434193.png)
